2-phenylethanaminium cation chemical structure and properties
2-phenylethanaminium cation chemical structure and properties
Structure, Physicochemical Properties, and Pharmacological Interface
Executive Summary
The 2-phenylethanaminium cation (
While the neutral free base is required for membrane permeation, the cation is the species responsible for receptor binding (specifically TAAR1 ) and aqueous solubility. This guide analyzes the cation’s electronic structure, solid-state synthesis, and its critical metabolic instability mediated by Monoamine Oxidase B (MAO-B), providing a foundational reference for rational drug design.
Structural & Electronic Fundamentals
Chemical Identity and Protonation State
At a physiological pH of 7.4, 2-phenylethanamine exists almost exclusively (>99%) as the 2-phenylethanaminium cation. This speciation is governed by its acid dissociation constant (
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SMILES (Cation): [NH3+]CCc1ccccc1
Table 1: Physicochemical Profile
| Property | Value | Context |
| Formula | Cationic species | |
| Molecular Weight | 122.19 g/mol | Cation only |
| 9.83 | Protonated amine group [1] | |
| LogP (Base) | 1.41 | Lipophilic, crosses BBB |
| LogD (pH 7.4) | -1.7 (approx) | Highly hydrophilic cation |
| Crystal System | Orthorhombic | Hydrochloride salt ( |
Conformational Analysis
The flexibility of the ethyl chain allows the cation to adopt multiple conformers. In solution, an equilibrium exists between the anti (trans) and gauche rotamers.
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Anti Conformer: Energetically favored in isolation due to minimized steric hindrance between the phenyl ring and the ammonium group.
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Gauche Conformer: Often stabilized in receptor binding pockets (e.g., TAAR1) or by cation-
interactions in specific solvent environments.
Synthesis & Solid-State Engineering
For research and pharmaceutical applications, the cation is stabilized as a salt, most commonly the hydrochloride. The following protocol describes the isolation of high-purity 2-phenylethanaminium chloride.
Protocol: Synthesis of 2-Phenylethanaminium Chloride
Objective: Conversion of the volatile, air-sensitive free base into a stable, crystalline ionic lattice.
Reagents:
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2-Phenylethanamine (Free Base), >99% purity.[3]
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Hydrochloric acid (37% aq) or Hydrogen chloride in diethyl ether (2.0 M).
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Solvent: Anhydrous Ethanol and Diethyl Ether.
Methodology:
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Dissolution: Dissolve 10 mmol of 2-phenylethanamine free base in 10 mL of anhydrous ethanol. Maintain temperature at 0°C to reduce volatility.
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Acidification: Dropwise add HCl (stoichiometric equivalent, 1.05 eq) while stirring.
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Mechanistic Note: The lone pair on the nitrogen attacks the hydronium ion, forming the quaternary ammonium center. The reaction is highly exothermic; cooling prevents thermal degradation.
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Crystallization: Add diethyl ether until turbidity is observed. Cool to -20°C overnight. The change in dielectric constant forces the ionic salt out of solution.
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Filtration: Vacuum filter the white needles. Wash with cold ether to remove unreacted base.
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Drying: Desiccate under vacuum over
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Result: White crystalline powder, MP 217–220 °C.[4]
Crystal Packing (Space Group )
X-ray diffraction studies of the chloride salt reveal a network dominated by hydrogen bonding. The ammonium protons (
Biological Interface & Pharmacology
The 2-phenylethanaminium cation is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1) , a G-protein coupled receptor (GPCR) located intracellularly in presynaptic monoamine neurons.
Signaling Pathway (TAAR1 Agonism)
Unlike classical neurotransmitters that bind surface receptors, PEA must be transported into the neuron (via DAT/NET) to access intracellular TAAR1. Activation triggers a
Figure 1: The intracellular signaling cascade initiated by 2-phenylethanaminium binding to TAAR1, leading to monoamine efflux.
Metabolic Instability (MAO-B)
The therapeutic utility of PEA is limited by its extremely short half-life (
Figure 2: The oxidative deamination pathway. MAO-B converts the amine to an aldehyde, which is rapidly oxidized to phenylacetic acid.[1]
References
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PubChem. (2025).[2][7][8] 2-Phenylethanaminium (Compound Summary).[2][8] National Library of Medicine. Available at: [Link]
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Arkenbout, A. H., Meetsma, A., & Palstra, T. T. (2007). (2-Phenylethyl)ammonium chloride.[2][3][4][5] Acta Crystallographica Section E: Structure Reports Online, 63(6), o2987. Available at: [Link]
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Berry, M. D. (2004). Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators.[4][6] Journal of Neurochemistry, 90(2), 257-271. Available at: [Link]
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Lindemann, L., et al. (2008).[9] Trace amine-associated receptor 1 modulates dopaminergic activity. Journal of Pharmacology and Experimental Therapeutics, 324(3), 948-956. Available at: [Link]
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Yang, H. Y., & Neff, N. H. (1973). Beta-phenylethylamine: A specific substrate for type B monoamine oxidase of brain. Journal of Pharmacology and Experimental Therapeutics, 187(2), 365-371. Available at: [Link]
Sources
- 1. Showing Compound 2-Phenylethylamine (FDB010580) - FooDB [foodb.ca]
- 2. 2-Phenylethylazanium;chloride | C8H12ClN | CID 2750517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-phenylethanaminium chloride | CAS#:156-28-5 | Chemsrc [chemsrc.com]
- 4. 2-Phenylethylamine hydrochloride | 156-28-5 [chemicalbook.com]
- 5. phenethylammonium chloride [webbook.nist.gov]
- 6. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Phenylethanaminium | C8H12N+ | CID 448751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Frontiers | Striatal Tyrosine Hydroxylase Is Stimulated via TAAR1 by 3-Iodothyronamine, But Not by Tyramine or β-Phenylethylamine [frontiersin.org]
